Interferon receptor agonist

Description

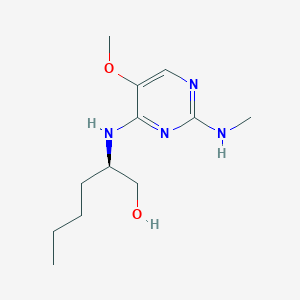

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[5-methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-4-5-6-9(8-17)15-11-10(18-3)7-14-12(13-2)16-11/h7,9,17H,4-6,8H2,1-3H3,(H2,13,14,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKKUGDWODATMF-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)NC1=NC(=NC=C1OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CO)NC1=NC(=NC=C1OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action of Interferon Receptor Agonists

Ligand-Receptor Binding Dynamics and Signal Transduction Initiation

The activation of interferon receptor signaling is a meticulously orchestrated process that begins with the binding of an agonist to its cognate receptor complex. This initial interaction is a critical determinant of the subsequent biological response.

Direct Binding to Interferon Receptors (e.g., IFNAR2 for Type I Agonists)

Type I interferon (IFN) agonists, which include various IFN-α subtypes and IFN-β, exert their effects by binding to the heterodimeric interferon-α/β receptor (IFNAR), composed of the IFNAR1 and IFNAR2 subunits. wikipedia.orgmedchemexpress.com The binding process is a sequential event. While all type I IFNs bind to the same receptor, they exhibit varying affinities for the individual subunits. nih.gov Generally, the interaction begins with the agonist binding to IFNAR2, the high-affinity subunit, followed by the recruitment of the low-affinity IFNAR1 subunit to form a stable ternary signaling complex. wikipedia.orgnih.gov This dimerization is essential for initiating downstream signaling. drugbank.comdrugbank.com

Structural analyses have revealed that different type I IFN subtypes bind to a similar site on the receptor, yet mutagenesis studies have identified specific "hotspots" or key amino acid residues on the IFN molecule that significantly influence its binding affinity to IFNAR2. wikipedia.org For instance, a 50-fold reduced affinity for IFNAR2 in the IFNα2-M148A mutant primarily affected the concentration required for STAT phosphorylation, while a 60-fold reduced affinity for IFNAR1 in the IFNα2-R120A mutant altered both the maximal STAT phosphorylation and the effective concentration. frontiersin.org The stability and lifetime of this ternary complex are key factors that dictate the differential activities of various IFN subtypes. nih.gov Some small molecule agonists, such as RO8191, have been shown to directly bind to IFNAR2 to activate the signaling cascade. medchemexpress.com

Mimicry of Natural Ligands (e.g., Type I IFNs)

The development of synthetic interferon receptor agonists often involves the principle of molecular mimicry, where these molecules are designed to replicate the function of natural ligands like type I interferons. frontiersin.org This can be achieved in several ways. Some agonists are engineered to bind to the same epitope as the natural ligand, thereby directly competing with it. nih.gov Others may bind to a different epitope, potentially leading to synergistic effects with the endogenous ligand. frontiersin.org

An example of this mimicry is the development of small molecule, non-peptide compounds designed using the structural features of interferon receptor recognition peptides (IRRPs). researchgate.net These peptides, derived from the surface of interferons, are crucial for mediating binding and signal transduction. researchgate.net By mimicking these structural features, synthetic agonists can facilitate the accessibility of the natural ligand to the receptor components, enhancing receptor occupancy and subsequent signaling. researchgate.net Another approach involves creating surrogate agonists, such as those derived from single-domain antibodies (sdAbs), which can mimic the function of cytokines like type I interferons. researchgate.net These engineered molecules can induce receptor dimerization and initiate signaling, sometimes with altered or more selective biological responses compared to the natural ligand. researchgate.netbiorxiv.org

Intracellular Signaling Cascades Activated by Interferon Receptor Agonists

Upon the formation of the ligand-receptor complex, a series of intracellular signaling events is set in motion, predominantly through the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. medchemexpress.comfrontiersin.org

Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway Activation

The JAK-STAT pathway is the principal signaling route for type I interferons. frontiersin.orgscientificarchives.com The binding of an IFN agonist to the IFNAR complex brings the receptor-associated JAKs into close proximity, leading to their activation through reciprocal transphosphorylation. scientificarchives.commdpi.com These activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the IFNAR subunits. mdpi.comembopress.org

These newly phosphorylated sites on the receptor serve as docking stations for STAT proteins. medchemexpress.comcreativebiomart.net The recruited STATs are then themselves phosphorylated by the activated JAKs. embopress.orgembopress.org This phosphorylation is a critical step that triggers the dimerization of STAT proteins. embopress.org These STAT dimers then disengage from the receptor complex and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of interferon-stimulated genes (ISGs), thereby initiating their transcription. creativebiomart.netbiorxiv.org

JAK1 and TYK2 Kinase Involvement

For type I interferon signaling, the specific Janus kinases involved are JAK1 and Tyrosine kinase 2 (TYK2). embopress.orgnih.govqiagen.com JAK1 is constitutively associated with the IFNAR2 subunit, while TYK2 is associated with the IFNAR1 subunit. nih.govqiagen.com The dimerization of the receptor upon ligand binding brings JAK1 and TYK2 into close proximity, allowing for their cross-phosphorylation and activation. scientificarchives.comembopress.org

The activation of both JAK1 and TYK2 is essential for the subsequent phosphorylation of the receptor and the STAT proteins. embopress.org Research has shown that in cells lacking either JAK1 or TYK2, the induction of protein synthesis inhibition by interferons is impaired, highlighting the crucial role of these kinases in the signaling cascade. embopress.org TYK2 also plays a structural role in stabilizing the expression of IFNAR1 on the cell surface by slowing its degradation. qiagen.com

STAT Protein Phosphorylation and Nuclear Translocation (e.g., STAT1, STAT2, STAT3, STAT5)

The activated JAK1 and TYK2 kinases phosphorylate several members of the STAT family, including STAT1, STAT2, STAT3, and STAT5, depending on the cell type. medchemexpress.commdpi.com For the canonical type I IFN signaling pathway, the primary targets are STAT1 and STAT2. creativebiomart.netembopress.org Upon phosphorylation, STAT1 and STAT2 form a heterodimer. qiagen.com

This STAT1-STAT2 heterodimer then associates with another protein, interferon regulatory factor 9 (IRF9), to form a complex known as the interferon-stimulated gene factor 3 (ISGF3). nih.govmdpi.com It is this ISGF3 complex that translocates to the nucleus. mdpi.com Once in the nucleus, ISGF3 binds to specific DNA sequences called interferon-stimulated response elements (ISREs) located in the promoter regions of target genes, thereby activating their transcription. creativebiomart.netmdpi.com

Phosphorylation of STAT proteins occurs at specific tyrosine residues, which is mandatory for their dimerization and subsequent nuclear translocation. embopress.org For instance, STAT1 is phosphorylated on tyrosine 701. embopress.org In addition to tyrosine phosphorylation, serine phosphorylation of STAT proteins, such as on serine 727 of STAT1, is also important for their full transcriptional activity. embopress.orgpnas.org While tyrosine phosphorylation is essential for DNA binding, serine phosphorylation enhances the interaction of STATs with other nuclear proteins, leading to maximal gene activation. embopress.org Some studies have shown that certain molecules can promote the nuclear translocation of STAT1, thereby enhancing the antiviral response. mdpi.com Non-canonical pathways can also be activated, such as the phosphorylation of STAT5, which can then form a complex with CRKL and translocate to the nucleus to bind to GAS elements. mdpi.com

| Compound/Molecule | Target/Interaction | Effect |

| Type I Interferons (e.g., IFN-α, IFN-β) | IFNAR1 and IFNAR2 | Induce receptor dimerization and activate JAK-STAT pathway. wikipedia.orgmedchemexpress.com |

| RO8191 (CDM-3008) | IFNAR2 | Directly binds to IFNAR2, activating ISG expression and JAK/STAT phosphorylation. medchemexpress.com |

| Interferon Receptor Recognition Peptides (IRRPs) | IFNAR | Facilitate accessibility to cell surface receptor components, enhancing receptor occupancy. researchgate.net |

| Surrogate Agonists (e.g., sdAb-derived) | Interferon Receptors | Mimic the function of natural interferons to induce receptor dimerization and signaling. researchgate.net |

| Leukadherin-1 | Complement Receptor 3 (CR3) | Suppresses IFN-α receptor activation-induced inflammatory cytokine release. oup.com |

| IMB-0523 | STAT3 signaling | Activates STAT3 signaling to upregulate interferon-stimulated gene expression. mednexus.org |

| IFN alpha-IFNAR-IN-1 hydrochloride | IFN-α and IFNAR interaction | Inhibits the interaction between IFN-α and its receptor. medchemexpress.com |

| Emapalumab | IFN-γ | Binds to free and receptor-bound IFN-γ. medchemexpress.com |

| ODN 2216 | Toll-like receptor 9 (TLR9) | Induces high amounts of IFN-α and IFN-β. medchemexpress.com |

| 2',3'-cGAMP sodium | STING | Potent inducer of interferon-β (IFNβ). medchemexpress.com |

| IRF1-IN-1 | IRF1 | Inhibits the recruitment of IRF1 to gene promoters. medchemexpress.com |

| IFN-γ Antagonist 1 | IFN-γ induced HLR/DR antigen expression | Inhibits IFN-γ induced antigen expression. medchemexpress.com |

| Muromonab (OKT3) | CD3 antigen | Blocks T cell receptor function. medchemexpress.com |

| Interferon alfa-n1 | IFNAR1 and IFNAR2c | Activates JAK1 and Tyk2. drugbank.com |

| Interferon beta-1a | IFNAR1 and IFNAR2c | Activates JAK1 and Tyk2. drugbank.com |

| Abbreviation | Full Name |

| CR3 | Complement Receptor 3 |

| IFN | Interferon |

| IFNAR | Interferon-α/β Receptor |

| IRF9 | Interferon Regulatory Factor 9 |

| IRRPs | Interferon Receptor Recognition Peptides |

| ISG | Interferon-Stimulated Gene |

| ISGF3 | Interferon-Stimulated Gene Factor 3 |

| ISREs | Interferon-Stimulated Response Elements |

| JAK | Janus Kinase |

| sdAb | Single-domain Antibody |

| STAT | Signal Transducer and Activator of Transcription |

| TLR9 | Toll-like receptor 9 |

| TYK2 | Tyrosine Kinase 2 |

Induction of Interferon-Stimulated Genes (ISGs) Expression

The binding of interferon (IFN) receptor agonists to their receptors triggers the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. frontiersin.orgfrontiersin.org This signaling cascade is a primary mechanism for the induction of a wide array of genes known as interferon-stimulated genes (ISGs). frontiersin.orgnih.gov The process involves the phosphorylation of STAT1 and STAT2, which then dimerize and associate with interferon regulatory factor 9 (IRF9) to form the ISGF3 complex. frontiersin.org This complex translocates to the nucleus and binds to specific DNA sequences called interferon-stimulated response elements (ISREs) located in the promoters of ISGs, thereby initiating their transcription. frontiersin.orgplos.org

Interestingly, the induction of ISGs is not solely dependent on the canonical JAK-STAT pathway. A subset of ISGs can be directly induced by other transcription factors, such as IRF3 and IRF7, independent of IFN signaling. frontiersin.orgfrontiersin.org Furthermore, the expression of ISGs can be influenced by various cellular conditions and stimuli, leading to a nuanced and context-dependent response. frontiersin.org The products of these ISGs are the ultimate effectors of the antiviral, antiproliferative, and immunomodulatory actions of interferons. nih.govmdpi.com

Activation of Other Kinases and Transcription Factors (e.g., MAPK, NF-κB)

Beyond the canonical JAK-STAT pathway, interferon receptor agonists can also activate other signaling molecules, including mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB). imrpress.comnih.gov The p38 MAPK pathway, in particular, has been shown to be essential for both IFN-α and IFN-γ signaling. embopress.org Activation of p38 MAPK can contribute to the phosphorylation of STAT1 on a specific serine residue (Ser727), a modification important for the full transcriptional activation of some ISGs. embopress.org

The activation of NF-κB can be triggered by various stimuli, including some pathogen recognition receptor (PRR) agonists that also induce interferon production. tandfonline.com For instance, the activation of Toll-like receptors (TLRs) can lead to the activation of both NF-κB and MAPKs, contributing to the production of pro-inflammatory cytokines. nih.govbiorxiv.org The interplay between these pathways and the JAK-STAT pathway allows for a complex and integrated cellular response to interferon receptor agonists. For example, the protein kinase R (PKR), an IFN-inducible protein, can itself mediate the activation of NF-κB. embopress.org

Functional Consequences of Interferon Receptor Agonist Signaling at the Cellular Level

The activation of these intricate signaling networks by interferon receptor agonists translates into profound functional changes at the cellular level. These consequences are central to the therapeutic effects of these agents in various diseases.

Antiviral Effects and Inhibition of Viral Replication

A hallmark of this compound signaling is the establishment of a cellular "antiviral state." mdpi.com This is primarily achieved through the action of numerous ISG products that target various stages of the viral life cycle. nih.gov For example, the Mx proteins are known to selectively inhibit the replication of certain viruses like influenza. nih.gov Another key antiviral mechanism involves the 2',5'-oligoadenylate synthetase (OAS) enzymes, which, upon activation by double-stranded RNA, synthesize 2',5'-oligoadenylates that in turn activate RNase L to degrade viral and cellular RNA. asm.org

The antiviral activity of interferon receptor agonists is not limited to a single mechanism but rather a combinatorial effect of multiple ISGs. nih.gov The specific set of ISGs induced and their effectiveness can vary depending on the virus and the cell type. nih.gov For instance, treatment with a RIG-I agonist has been shown to rapidly induce a broad range of ISGs, leading to potent inhibition of influenza A virus growth. nih.gov This broad-spectrum activity underscores the importance of ISG induction in the host's defense against a wide array of viral pathogens. asm.org

Antiproliferative and Pro-apoptotic Effects on Target Cells

Interferon receptor agonists can directly inhibit the growth of tumor cells and other target cells through antiproliferative and pro-apoptotic mechanisms. mdpi.comresearchgate.net These effects are mediated by the induction of specific ISGs that regulate cell cycle progression and programmed cell death. researchgate.netnih.gov For instance, interferons can cause a G1 phase arrest in the cell cycle. mdpi.com

Furthermore, interferons can upregulate the expression of pro-apoptotic proteins such as Fas, Fas-ligand (FasL), and TRAIL, which can trigger the extrinsic apoptosis pathway through the activation of caspase-8. mdpi.comnih.gov They can also influence the intrinsic apoptotic pathway by modulating the expression of proteins like the tumor suppressor p53 and members of the Bcl-2 family. mdpi.comnih.gov IFN-λ, for example, has been shown to promote apoptosis in cell lines that are only growth-inhibited by IFN-α. nih.gov The combination of antiproliferative and pro-apoptotic effects contributes significantly to the antitumor activity of interferons. scispace.com

Enhancement of Antigen Presentation (e.g., MHC Class I Upregulation)

Interferon receptor agonists play a crucial role in enhancing the adaptive immune response by upregulating the machinery for antigen presentation. mdpi.comaacrjournals.org A key mechanism is the increased expression of Major Histocompatibility Complex (MHC) class I molecules on the surface of various cells, including tumor cells. mdpi.comfrontiersin.orgresearchgate.net This upregulation makes these cells more visible to cytotoxic T lymphocytes (CTLs), which can then recognize and eliminate them. mdpi.com

Immunological Effects and Cellular Targets of Interferon Receptor Agonists

Modulation of Innate Immune Responses

The innate immune system, the body's first line of defense, is significantly influenced by interferon receptor agonists. These molecules activate key effector cells and stimulate the production of inflammatory cytokines, thereby orchestrating a rapid and broad-based response to pathogens and other threats. asm.orgasm.org

Interferon receptor agonists, particularly those engaging Toll-like receptors (TLRs), play a crucial role in the activation of Natural Killer (NK) cells. aai.org NK cells are a key component of the innate immune system, capable of eliminating virally infected and cancerous cells. aai.orgfrontiersin.org

Research has shown that agonists like polyinosinic:polycytidylic acid (poly(I:C)), a TLR3 agonist, can directly stimulate highly purified NK cells. aai.org This stimulation leads to a significant increase in their cytotoxic activity against target cells. aai.org The activation of NK cells by poly(I:C) is also marked by the upregulation of the activation marker CD69. aai.orgdntb.gov.ua Furthermore, this direct interaction prompts NK cells to produce proinflammatory cytokines such as IL-6 and IL-8, as well as the antiviral cytokine IFN-γ. aai.orgdntb.gov.ua This cytokine production is preceded by the activation of the transcription factor NF-κB. aai.orgdntb.gov.ua

Interestingly, while some TLR agonists can directly activate NK cells, the production of certain cytokines like IFN-γ can be dependent on accessory cells. For instance, the TLR7/8 agonist R848 stimulates significant IFN-γ production by NK cells, but this process requires the presence of accessory cells, such as monocytes, that produce IL-12. aai.orgnih.gov Resting NK cells may also need to be primed by cytokines like IL-2 or IFN-α to respond directly to certain TLR agonists. nih.gov

| Agonist | Target Receptor | Effect on NK Cells | Key Findings |

|---|---|---|---|

| Poly(I:C) | TLR3 | Direct activation, increased cytotoxicity, CD69 upregulation, production of IL-6, IL-8, and IFN-γ | Activation is independent of accessory cells and involves NF-κB signaling. aai.orgdntb.gov.ua |

| R848 | TLR7/8 | Increased cytotoxicity, IFN-γ production (accessory cell-dependent) | IFN-γ production requires IL-12 from accessory cells like monocytes. aai.orgnih.gov |

| Type I IFN (e.g., IFN-α, IFN-β) | IFNAR | Can prime NK cells for activation by other stimuli; may also negatively regulate IFN-γ production | Direct signaling can suppress IFN-γ, possibly via upregulation of Axl receptor. frontiersin.orgnih.gov |

Interferon receptor agonists are potent activators of macrophages, enhancing their inflammatory and antimicrobial functions. plos.org Both type I and type II interferons, often in synergy with Toll-like receptor (TLR) agonists, can drive macrophages towards a tumoricidal M1 phenotype. frontiersin.orgfrontiersin.orguio.no

Type II IFN (IFN-γ) is a key factor in inducing this M1 phenotype. frontiersin.orguio.no However, IFN-γ alone is often insufficient to render macrophages tumoricidal. frontiersin.orguio.no It requires a second signal, typically provided by a TLR agonist. frontiersin.orguio.no The combination of IFN-γ with various TLR agonists (targeting TLR1/2, TLR2/6, TLR3, TLR4, TLR7, or TLR9) has been shown to synergistically induce macrophage tumoricidal activity. uio.no This synergistic activation leads to the production of nitric oxide (NO), a crucial molecule for macrophage-mediated killing, and proinflammatory cytokines like TNF-α and IL-12p70. frontiersin.orgfrontiersin.orguio.no Concurrently, this combination suppresses the production of the anti-inflammatory cytokine IL-10. frontiersin.orguio.no

Type I IFNs (IFN-α and IFN-β) can also promote the activation of antitumor macrophages, particularly when combined with TLR stimulation. frontiersin.org For example, the ability of high-dose lipopolysaccharide (LPS), a TLR4 agonist, to induce tumoricidal activity in macrophages in the absence of exogenous IFN-γ is dependent on the induction of autocrine type I IFNs. frontiersin.org Similarly, the TLR3 agonist poly(I:C) stimulates macrophages to produce type I IFN, which can then synergize with other TLR ligands to induce proinflammatory macrophages that produce high levels of NO. frontiersin.org

Conversely, type I IFNs can also have a dampening effect on macrophage responsiveness to IFN-γ by downregulating the expression of the IFN-γ receptor (IFNGR1). plos.org This mechanism can suppress the inflammatory and anti-bacterial functions of macrophages, highlighting the complex regulatory role of type I IFNs. plos.org

Interferon receptor agonists, particularly type I interferons, play a pivotal role in the differentiation, maturation, and migration of dendritic cells (DCs), which are essential antigen-presenting cells that bridge innate and adaptive immunity. rupress.orgfrontiersin.orgresearchgate.net

Type I IFNs can stimulate the differentiation of human blood monocytes into DCs. rupress.orgfrontiersin.org Treatment of immature DCs with type I IFN leads to the upregulation of surface markers associated with maturation, such as MHC class I and II, CD80, CD86, and CD40. frontiersin.orgaai.org This maturation process enhances their capacity to stimulate T cell responses. rupress.orgfrontiersin.org

A key aspect of DC function is their migration to lymph nodes to interact with T cells. nih.gov Interferon receptor agonists significantly enhance this migratory capacity. rupress.orgnih.gov Type I and Type II IFNs, especially in combination with TLR agonists, have been shown to markedly enhance the migration of DCs. nih.gov This is partly achieved by upregulating the expression of the chemokine receptor CCR7, which allows DCs to respond to the chemokines CCL19 and CCL21 present in lymphatic vessels. nih.govembopress.org The multifunctional molecule CD38, which is re-expressed upon DC maturation, is also involved in modulating DC migration and is influenced by IFN signaling. nih.gov

The adjuvant action of certain TLR agonists, like poly(I:C), is critically dependent on a widespread type I IFN response. rupress.org This IFN response is essential for DC maturation and the subsequent development of CD4+ T cell immunity. rupress.org

| Agonist/Factor | Effect on DCs | Key Molecular Changes | Functional Outcome |

|---|---|---|---|

| Type I IFN (IFN-α/β) | Promotes differentiation from monocytes, induces maturation | Upregulation of MHC-I, MHC-II, CD80, CD86, CD40 | Enhanced T cell stimulatory capacity. rupress.orgfrontiersin.orgaai.org |

| Type I & II IFN + TLR Agonists | Enhances migration | Upregulation of CCR7 and CD38 | Improved migration to lymph nodes. nih.gov |

| Poly(I:C) (TLR3 agonist) | Induces maturation and adjuvant effect | Requires induction of type I IFN | Essential for linking innate DC activation to adaptive immunity. rupress.org |

The activation of interferon receptors, often in concert with other innate immune receptors like TLRs, leads to the robust production of proinflammatory cytokines, which are critical for shaping the subsequent immune response. asm.orgfrontiersin.org Key among these are Interleukin-12p70 (IL-12p70) and Tumor Necrosis Factor-alpha (TNF-α). asm.orgfrontiersin.org

The production of bioactive IL-12p70, a potent inducer of Th1 responses, is tightly regulated and often requires synergistic signals. rupress.org For instance, combinations of TLR agonists, such as a TLR7/8 agonist (like R-848) with a TLR4 agonist (LPS) or a TLR3 agonist (poly(I:C)), can induce significant secretion of IL-12p70 from dendritic cells. rupress.org This synergy is partly mediated by an autocrine/paracrine loop involving type I IFN. rupress.org TLR engagement induces the production of type I IFN, which then cooperates with the NF-κB-dependent pathway to trigger the transcription of the IL-12p35 subunit, a necessary component of the active IL-12p70 heterodimer. rupress.org

Similarly, the combination of IFN-γ and various TLR agonists results in a clear synergistic effect on the secretion of both TNF-α and IL-12p70 by macrophages. frontiersin.org While TLR agonists alone may induce low to moderate levels of these cytokines, the addition of IFN-γ significantly boosts their production. frontiersin.org This enhanced cytokine secretion is a hallmark of the M1 macrophage polarization that is critical for anti-tumor and antimicrobial immunity. frontiersin.org The lack of type I IFN receptor signaling has been shown to result in a marked reduction in the induction of proinflammatory mediators like IL-6, IL-1β, and TNF-α in the lungs during a viral infection. asm.org

Dendritic Cell (DC) Differentiation, Activation, and Migration

Impact on Adaptive Immune Responses

Interferon receptor agonists are not limited to the innate immune system; they also profoundly impact the development and function of adaptive immunity. By influencing the activation and differentiation of T cells, these agonists help to orchestrate a specific and long-lasting immune response. researchgate.netfrontiersin.org

Interferon receptor agonists, particularly type I IFNs, directly and indirectly influence the activation, proliferation, and differentiation of T cells. aai.orgresearchgate.netaacrjournals.org These cytokines can act as a "third signal," alongside T cell receptor (TCR) engagement and costimulation, to promote the clonal expansion and differentiation of CD8+ T cells into cytotoxic T lymphocytes (CTLs). aacrjournals.org Direct signaling through the type I IFN receptor (IFNAR) on CD8+ T cells is crucial for their clonal expansion and the development of memory cells. aacrjournals.org

Type I IFNs also play a complex role in CD4+ T cell differentiation, influencing the balance between different T helper (Th) subsets. nih.gov In some contexts, type I IFN signaling promotes the differentiation of Th1 cells, which are critical for cell-mediated immunity against intracellular pathogens. nih.gov This can occur through synergy with other cytokines like IL-12, leading to increased IFN-γ production by the T cells. nih.gov Conversely, type I IFN signaling can also support the development of T follicular helper (Tfh) cells, which are essential for providing help to B cells and generating robust antibody responses. nih.gov This dual role highlights the context-dependent effects of interferons on adaptive immunity. nih.gov

The activation of T cells is also indirectly enhanced by the effects of interferons on antigen-presenting cells (APCs) like dendritic cells and macrophages. plos.orgresearchgate.net By promoting DC maturation and the upregulation of MHC and costimulatory molecules, interferons enhance the ability of these APCs to effectively prime naive T cells. plos.orgfrontiersin.org Furthermore, the STING (stimulator of interferon genes) pathway, which leads to type I IFN production, is functional in human T cells. embopress.org Concomitant activation of the TCR and STING can turn T cells into IFN-producing cells themselves, although this can also have a negative impact on their functionality. embopress.org

CD8+ T Cell Enhancement and Cytotoxic T Lymphocyte (CTL) Activity

B Cell Activation, Proliferation, and Autoantibody Production

Interferon receptor agonists have a profound and often complex impact on B cells, influencing their activation, proliferation, and the production of antibodies, including autoantibodies. Type I IFNs are known to promote B-cell maturation and isotype switching to all IgG subclasses. nih.gov In murine models of lupus, signaling through the type I IFN receptor (IFNAR) is required for the production of IgG autoantibodies against both RNA- and DNA-associated autoantigens. nih.gov Mice lacking the IFNAR1 chain of the receptor fail to develop certain autoantibodies. nih.gov

TLR9 agonists, which induce type I IFNs, can activate B cells. spandidos-publications.com For example, the TLR9 agonist MGN1703 promotes a potent interferon response that increases the differentiation of B cells. mdpi.com A combination of TLR3 and TLR9 agonists can synergistically induce high levels of type I IFN, leading to the restoration of B cell and antibody responses. plos.org This combination has been shown to overcome the inhibitory effects of maternal antibodies on vaccination. plos.org

However, the role of interferons in B cell function can be a double-edged sword, particularly in the context of autoimmunity. IFN therapy has been associated with the development of autoantibodies and autoimmune diseases like SLE. nih.gov Type I IFNs can induce the differentiation of autoreactive B cells into plasma cells, thereby promoting autoantibody production. nih.gov In murine lupus models, TLR7 and TLR9 are critical for autoantibody production, with TLR7 being essential for autoantibodies against ribonucleoprotein antigens and TLR9 for anti-DNA antibodies. nih.gov IFN-γ also plays a role, as it can promote B cell propagation after primary antigen exposure and promote switching to the IgG2a antibody class, which is involved in antibody-dependent cytotoxicity. mdpi.com Conversely, in some settings, IFN-γ can inhibit B cell proliferation at early stages of activation. mdpi.com

Table 3: Effects of Interferon Receptor Agonists on B Cells

| Agonist/Interferon | Effect on B Cells | Compound(s) Mentioned | Source(s) |

|---|---|---|---|

| Type I IFNs | Promote maturation and isotype switching to IgG. | IFN-α, IFN-β | nih.gov |

| Type I IFNs | Required for IgG autoantibody production in a lupus model. | IFN-α, IFN-β | nih.gov |

| MGN1703 (TLR9 agonist) | Increases B cell differentiation via an interferon response. | MGN1703 | mdpi.com |

| TLR3 and TLR9 agonists | Synergistically induce type I IFN, restoring B cell and antibody responses. | Poly I:C, ODN 2216 | plos.org |

| Type I IFNs | Can induce differentiation of autoreactive B cells and promote autoantibody production. | IFN-α, IFN-β | nih.gov |

| IFN-γ | Promotes B cell propagation and switching to IgG2a after antigen exposure. | IFN-γ | mdpi.com |

Adjuvant Activities on Humoral Immune Responses

Interferon receptor agonists are potent adjuvants, enhancing humoral immune responses to vaccines. nih.gov Type I IFNs, induced by various adjuvants, are crucial for this effect. For instance, STING agonists, which trigger type I IFN production, have shown promise as vaccine adjuvants by promoting B cell activation and antibody secretion. mdpi.com Blocking the type I IFN receptor after vaccination with a STING-stimulating vector has been shown to severely impair B cell activity and antibody generation in mice. mdpi.com

Cyclic dinucleotides, a class of STING agonists, exhibit potent mucosal adjuvant activities, leading to type I IFN-dependent protective humoral immune responses, including both IgG and IgA antibodies. tandfonline.com The combination of TLR9 and STING agonists has been shown to cooperatively boost the humoral immune response to a SARS-CoV-2 vaccine by increasing the germinal center B cell response. ijbs.com

Type I IFN itself can act as a natural mucosal adjuvant, enhancing antigen presentation and promoting the production of T and B cells. nih.gov Intranasal immunization with a protein antigen combined with IFN-α as an adjuvant resulted in high titers of binding and neutralizing antibodies, as well as specific IgA antibodies in mice. nih.gov This demonstrates the ability of type I IFN to stimulate humoral, cellular, and mucosal immunity. nih.gov Adjuvants like the TLR4 agonist and water-in-oil adjuvants that potentiate type I IFN responses are also being investigated for their potential to enhance vaccine efficacy. asm.org

Role in Modulating the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. frontiersin.org Interferon receptor agonists can significantly modulate the TME, often shifting it from an immunosuppressive to an immunostimulatory state.

Induction of Anti-tumor Immunity

A key mechanism by which interferon receptor agonists combat cancer is by inducing a robust anti-tumor immune response within the TME. aacrjournals.orgfrontiersin.orgnih.govtandfonline.comrupress.org Activation of TLR9 by agonists like lefitolimod triggers the secretion of IFN-alpha, which in turn activates a broad range of immune cells, including NK cells, NKT cells, and dendritic cells (DCs), to attack tumor cells. tandfonline.com This process can convert "cold" tumors, which are poorly infiltrated by T cells, into "hot," immunogenic tumors that are more responsive to immunotherapy. tandfonline.comfrontiersin.org

STING agonists also play a crucial role in this process. Upon activation, the STING pathway leads to the production of type I interferons, which activate DCs and promote the priming of T cells, initiating a potent anti-tumor immune response. frontiersin.org For example, the STING agonist TAK-676 has been shown to increase interferon production and activate DCs. frontiersin.org Similarly, the RIG-I agonist MK461 induces a rapid anti-tumor response that is dependent on NK cells, followed by long-term control mediated by T cells. mdpi.com

The induction of anti-tumor immunity is a multi-faceted process. Interferons can directly alter tumor cell survival and inhibit angiogenesis. nih.gov They also enhance the actions of T cells, NK cells, and DCs. nih.gov Furthermore, type I IFNs are indispensable for the accumulation of cross-presenting DCs within the tumor and the subsequent priming of CD8+ T cells. frontiersin.org

Table 4: Induction of Anti-tumor Immunity by Interferon Receptor Agonists

| Agonist/Interferon | Mechanism of Action | Compound(s) Mentioned | Source(s) |

|---|---|---|---|

| Lefitolimod (TLR9 agonist) | Triggers IFN-alpha secretion, activating NK, NKT, and dendritic cells. | Lefitolimod | tandfonline.com |

| STING agonists | Induce type I interferons, leading to DC activation and T cell priming. | TAK-676, E7766 | frontiersin.org |

| MK461 (RIG-I agonist) | Induces a rapid NK cell-dependent anti-tumor response followed by T cell-mediated control. | MK461 | mdpi.com |

| Type I IFNs | Alter tumor cell survival, inhibit angiogenesis, and augment T cell, NK cell, and DC actions. | IFN-α, IFN-β | nih.gov |

| Type I IFNs | Essential for intratumoral accumulation of cross-presenting DCs and priming of CD8+ T cells. | IFN-α, IFN-β | frontiersin.org |

Reversal of Immunosuppression

The TME is often characterized by immunosuppressive mechanisms that allow tumors to evade immune destruction. frontiersin.org Interferon receptor agonists can counteract this immunosuppression. rupress.org For instance, STING agonists can help to subvert the immunosuppressive TME, thereby promoting the trafficking and persistence of CAR T cells in breast cancer. tandfonline.com The STING agonist E7766 can inhibit the activity of immunosuppressive regulatory T cells (Tregs) and impair the function of myeloid-derived suppressor cells (MDSCs). frontiersin.org

IFN-γ has been shown to reverse the immunosuppressive and pro-tumoral properties of tumor-associated macrophages (TAMs). nih.gov IFN-γ-treated TAMs secrete lower levels of mediators that promote the accumulation of suppressive T cells. nih.gov Furthermore, IFN-γ can prevent the differentiation of monocytes into TAM-like cells, instead skewing them towards an M1-polarized, immunostimulatory macrophage phenotype. nih.gov Similarly, STING agonists can induce the polarization of TAMs from the immunosuppressive M2 phenotype to the immunostimulatory M1 phenotype. frontiersin.org Low-dose oral IFN-α has also been suggested to contribute to reversing the immunosuppressive TME. ainos.com

Type I interferons can also reverse the immunosuppressive effects of mesenchymal stromal cells (MSCs) on splenocyte proliferation. researchgate.net This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) in MSCs. researchgate.net

Therapeutic Applications and Clinical Development of Interferon Receptor Agonists

Viral Infections

The innate antiviral properties of interferons have made their receptor agonists a key therapeutic option for several viral diseases.

For many years, peginterferon alfa-2a and peginterferon alfa-2b were central to the treatment of chronic hepatitis C virus (HCV) infection, often used with ribavirin. pharmgkb.orgdrugbank.com These agonists activate the JAK-STAT pathway upon binding to type I interferon receptors on hepatocytes, inducing an antiviral state that inhibits HCV replication. drugbank.compatsnap.com While more effective direct-acting antivirals have largely superseded them for HCV, the experience with interferon-based therapies has provided a valuable framework for antiviral drug development.

In the management of chronic hepatitis B virus (HBV), interferon alfa-2b and peginterferon alfa-2a remain relevant treatment choices. wikipedia.org They offer the possibility of a finite course of therapy and can lead to a durable virological response, including the loss of the hepatitis B surface antigen (HBsAg), a clinical outcome less frequently achieved with nucleos(t)ide analogue treatments. nih.govfrontiersin.org Clinical trials continue to explore novel strategies, such as combining peginterferon alfa-2b with nucleos(t)ide analogues to improve serological response rates in HBeAg-positive patients. nih.govclinicaltrials.govoup.com

Table 1: Selected Clinical Research on Interferon Receptor Agonists in Hepatitis

| Compound | Virus | Key Research Finding |

|---|---|---|

| Peginterferon alfa-2a/2b | HCV | Foundation of therapy for over two decades, acting through the JAK-STAT pathway to inhibit viral replication. pharmgkb.org |

| Peginterferon alfa-2b | HBV | Add-on therapy to nucleos(t)ide analogues in interferon-naive patients showed a greater frequency of HBeAg seroconversion compared to monotherapy. nih.govoup.com |

| Interferon alfa-2b | HBV | Combination therapy with entecavir (B133710) resulted in an HBsAg clearance rate of 31.6% in a pediatric study. frontiersin.org |

The COVID-19 pandemic highlighted the therapeutic potential of interferon receptor agonists for emerging viral threats. A deficient type I interferon response is linked to severe SARS-CoV-2 infection. catie.ca This has led to the investigation of exogenous interferons as a treatment. Clinical trials have shown that early administration of peginterferon lambda to outpatients with COVID-19 can significantly reduce the risk of hospitalization or emergency department visits. jwatch.org The proposed mechanism involves inducing a potent antiviral state at epithelial surfaces, such as the respiratory tract, which are primary sites of infection. clinicaltrials.govmdpi.com

Table 2: Peginterferon Lambda Clinical Trial Data for COVID-19

| Clinical Trial | Patient Population | Key Outcome |

|---|---|---|

| Phase 3 (Reis G et al., 2023) | ~2000 outpatients (mostly vaccinated) | 51% reduction in hospitalization or emergency department visits with a single dose of peginterferon lambda compared to placebo. jwatch.org |

| ILIAD (NCT04354259) | Outpatients | A single injection accelerated viral clearance as determined by RT-PCR. mdpi.com |

| COVID-LAMBDA (NCT04331899) | Outpatients | Did not significantly reduce the duration of viral shedding or improve symptoms compared to placebo. mdpi.comnih.gov |

The application of interferon receptor agonists extends to other respiratory viruses. Interferon-lambda is of particular interest due to its receptor's limited expression, primarily on epithelial cells, which may concentrate its antiviral effects in the respiratory tract and reduce systemic side effects. clinicaltrials.govmdpi.com Research has explored its potential to ameliorate infections from viruses like influenza and coronaviruses in animal models. clinicaltrials.gov

Emerging Viruses (e.g., SARS-CoV-2)

Oncology

Interferon receptor agonists exert antitumor effects through several mechanisms, including the direct inhibition of cancer cell proliferation, induction of apoptosis, and enhancement of the host immune response against malignant cells.

Interferon-alfa was a standard therapy for Chronic Myelogenous Leukemia (CML) before the era of tyrosine kinase inhibitors (TKIs). nih.govresearchgate.net It can induce cytogenetic remissions and its ability to target CML stem cells, unlike TKIs, has led to a renewed interest in its use, often in combination therapies. nih.govnih.govmdpi.com The mechanisms are thought to involve direct antiproliferative effects and the stimulation of an immune response against the leukemia cells. nih.govashpublications.org

For Hairy Cell Leukemia, Interferon alfa-2a is an FDA-approved treatment that can lead to high rates of lasting remission. wikipedia.orglls.orgnih.gov It remains an important therapeutic option for this rare type of leukemia. ashpublications.orgmyleukemiateam.com

Research into the use of interferon receptor agonists for other solid tumors is ongoing.

Gastric Cancer: Studies have investigated the role of interferon-gamma (IFN-γ), noting that a high IFN-γ signature in CD8+ T cells may predict a better response to neoadjuvant immunotherapy plus chemotherapy. frontiersin.org However, other research suggests IFN-γ can also promote gastric cancer cell proliferation and metastasis through specific signaling pathways. nih.govresearchgate.net Some studies indicate IFN-γ can inhibit gastric carcinogenesis by inducing autophagy in epithelial cells. aacrjournals.orgmit.edu

Pancreatic Cancer: This is a highly aggressive cancer with limited treatment options. nih.gov In vitro studies have shown that IFN-β can be more potent than IFN-α at inhibiting the growth of pancreatic cancer cell lines. eur.nlnih.gov Clinical research has explored combining interferon-alfa with chemoradiotherapy, with some studies suggesting a survival benefit. mdpi.comnih.gov The synergistic effect of IFN-β with chemotherapy agents like gemcitabine (B846) is also an area of active investigation. spandidos-publications.com

Lung Cancer: The focus in lung cancer research has been on activating the cGAS-STING pathway, which is a critical sensor of cytosolic DNA that leads to the production of type I interferons. nih.govmednexus.orgmedsci.org Preclinical studies show that activating this pathway, either directly with STING agonists or through DNA-damaging agents, can enhance antitumor immunity and inhibit tumor growth. nih.govnih.govpeerj.com This strategy is being explored to improve responses to immunotherapy in lung cancer patients. medsci.orgnih.gov

Table 3: Research Highlights of Interferon Receptor Agonists in Solid Tumors

| Cancer Type | Agonist/Pathway | Research Focus/Finding |

|---|---|---|

| Melanoma | Interferon-alfa | Approved as adjuvant therapy; significantly improves disease-free and overall survival. oup.comnih.govoup.com |

| Pancreatic Cancer | IFN-β | Shows more potent anti-cancer effects compared to IFN-α in preclinical models. eur.nlnih.gov |

| Gastric Cancer | IFN-γ | A high IFN-γ signature in T cells may predict response to chemo-immunotherapy. frontiersin.org |

| Lung Cancer | cGAS-STING Pathway | Activation of this pathway enhances antitumor immunity and is a promising therapeutic strategy. nih.govnih.govpeerj.com |

Solid Tumors (e.g., Melanoma, Renal Cell Carcinoma, Gastric Cancer, Pancreatic Cancer, Lung Cancer)

Enhancement of Immune Checkpoint Inhibitor Efficacy

The activation of interferon signaling is a critical component for the success of immune checkpoint blockade (ICB) therapies. aacrjournals.org ICIs, such as antibodies targeting PD-1, PD-L1, and CTLA-4, have transformed cancer treatment, but their efficacy is often limited to a subset of patients with "hot," T-cell-inflamed tumors. aacrjournals.orgfrontiersin.org Interferon receptor agonists, particularly STING (Stimulator of Interferon Genes) agonists, are being investigated to convert "cold" tumors with minimal immune activity into "hot" tumors that are more responsive to ICIs. frontiersin.org

The cGAS-STING pathway is a key link between innate and adaptive immunity; its activation leads to the production of type I interferons, which in turn promotes the recruitment and activation of CD8+ T cells into the tumor microenvironment. frontiersin.org Research in preclinical models of HPV-positive head and neck squamous cell carcinoma (HNSCC) has shown that combining a STING agonist (ML-RR-CDA) with dual PD-1 and CTLA-4 blockade resulted in significant tumor regression and improved survival. d-nb.info This triple combination enhanced the ratio of cytotoxic T-lymphocytes (CTLs) to immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs). d-nb.info

Endogenous interferon is essential for the effectiveness of anticancer therapies, including checkpoint inhibition. aacrjournals.org However, some tumor microenvironments show decreased interferon signaling, which can lead to ICB resistance. aacrjournals.org Studies have shown that directly triggering this pathway with a STING agonist can restore responsiveness to ICB. aacrjournals.org For instance, the STING agonist SNX281 is being evaluated in clinical trials, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab, with early data suggesting it can enhance anti-tumor immunity. frontiersin.org The activation of STING by agonists can also upregulate immune checkpoint molecules on tumor cells, potentially making them more susceptible to ICB therapy. frontiersin.org

Targeted delivery of interferon to specific immune cells, such as dendritic cells (DCs), is another promising strategy. A type I IFN-derived "AcTaferon" (AFN) targeting Clec9A+ DCs demonstrated strong antitumor activity in various murine cancer models and, when combined with immune checkpoint blockade, led to complete tumor regression and long-lasting tumor immunity without systemic toxicity. aacrjournals.org

Combination with Chemotherapy and Radiotherapy

Interferon receptor agonists can synergize with conventional cancer treatments like chemotherapy and radiotherapy. mdpi.com The antitumor responses induced by these cytotoxic therapies often rely, at least in part, on the activation of the type I interferon system. mdpi.com Both chemotherapy and radiotherapy can induce immunogenic cell death (ICD), a process that releases tumor antigens and danger signals, which, in the presence of interferons, can potentiate a powerful anti-tumor immune response. mdpi.comfrontiersin.org

Radiotherapy (RT) stimulates anti-tumor immunity through several mechanisms, including the activation of the cGAS/STING pathway via RT-generated dsDNA, which leads to IFN-β production in tumor and dendritic cells. frontiersin.org Combining STING agonists with radiotherapy has been shown to increase interferon-stimulated gene expression and T-cell infiltration, resulting in reduced tumor burden in preclinical pancreatic cancer models. frontiersin.org

Similarly, type I interferons can enhance the effects of chemotherapy. For example, while the chemotherapy agent cisplatin (B142131) does not typically induce a protective antitumor immunity on its own, its efficacy can be boosted by a preceding intratumoral injection of IFN-I. mdpi.com In animal models of lymphoma, combining cyclophosphamide (B585) with IFN-I resulted in a synergistic antitumor response through the induction of ICD and activation of dendritic cells. mdpi.com Studies in pancreatic cancer patients and mouse models have also explored the combination of IFN-α with chemotherapy agents like 5-fluorouracil (B62378) (5-FU). nih.gov While a clinical study showed significant toxicity, the combination did reduce tumor growth in mice. nih.gov The synergistic effect of IFN-α with chemoradiotherapy has been observed in various cancers, including lung and anal cancer. frontiersin.org

These combinations leverage multiple mechanisms, including:

Direct antitumor effects : Interferons can directly inhibit tumor cell growth. nih.gov

Chemo- and radiosensitizing effects : They can make cancer cells more susceptible to cytotoxic treatments. nih.gov

Enhanced immunogenicity : Interferons increase the expression of MHC class I on tumor cells, making them more visible to the immune system. frontiersin.orgnih.gov

Immune modulation : They promote the maturation and function of dendritic cells and enhance the activity of T cells and NK cells. nih.gov

Autoimmune and Inflammatory Diseases

While stimulating the interferon pathway is beneficial in cancer, blocking its overactivation is a key therapeutic strategy in several autoimmune and inflammatory diseases where the pathway is pathologically dysregulated.

Systemic Lupus Erythematosus (SLE)

Systemic Lupus Erythematosus (SLE) is considered a prototypical type I interferonopathy, a group of diseases characterized by the chronic upregulation of the type I interferon pathway. mdpi.com A majority of SLE patients exhibit an "IFN signature," which is an increased expression of interferon-stimulated genes. mdpi.comnih.gov This dysregulation contributes to the breakdown of immune tolerance and the production of autoantibodies. nih.gov

This pathogenic role has made the type I interferon pathway a major target for therapeutic intervention. frontiersin.org Strategies include directly neutralizing interferon cytokines or blocking their receptor. nih.gov

Anifrolumab : This human monoclonal antibody targets the type I interferon receptor subunit 1 (IFNAR1), thereby blocking the signaling of all type I IFNs. mdpi.combmj.com By binding to IFNAR1, anifrolumab prevents its dimerization with IFNAR2, limits the downstream signaling cascade, and induces the receptor's internalization. bmj.com Its efficacy in reducing disease activity led to its approval for the treatment of moderate to severe SLE. bmj.comnih.gov

Rontalizumab : This antibody was developed to bind and neutralize all known subtypes of IFN-α. mdpi.com A phase I trial in SLE patients showed it was generally well-tolerated and resulted in a dose-dependent reduction in the expression of IFN-regulated genes. mdpi.com

Litifilimab (BIIB059) : This antibody targets the BDCA2 receptor on plasmacytoid dendritic cells (pDCs), which are a primary source of type I IFN in SLE. frontiersin.orgnih.gov Targeting these cells aims to decrease IFN production. A phase 2 trial demonstrated improvements in tender and swollen joints in SLE patients. frontiersin.org

Multiple Sclerosis (MS)

Interferon-beta (IFN-β) was one of the first disease-modifying therapies approved for relapsing-remitting multiple sclerosis (MS), a chronic inflammatory disease of the central nervous system. medscape.complos.org While its exact mechanism of action is not fully understood, IFN-β is known to have broad immunomodulatory effects. researchgate.net It is a polypeptide that helps reduce neuronal inflammation. researchgate.net

The therapeutic effects are thought to involve several actions:

Altering the response to surface antigens and enhancing immune cell activities. medscape.com

Suppressing inflammatory responses by controlling the secretion of pro- and anti-inflammatory cytokines. researchgate.net

Inhibiting T-cell activation. researchgate.net

Upregulating the expression of MHC class I proteins, which enhances the activation of CD8+ T cells. drugbank.com

A novel immunoregulatory mechanism proposed is the upregulation of Toll-like receptor 7 (TLR7) in plasmacytoid dendritic cells (pDCs). plos.org This upregulation by IFN-β leads to increased production of IFN-α when pDCs are stimulated by TLR7 agonists, which may enhance the antiviral innate immune response and reduce the risk of virus-triggered MS relapses. plos.org

Different formulations of interferon are used to treat MS:

Interferon beta-1b : The first medication approved for MS, it is used to treat relapsing forms of the disease to reduce the frequency of exacerbations. medscape.comdrugbank.com

Peginterferon beta-1a : This is another formulation indicated for the treatment of relapsing forms of MS. medscape.com

Rheumatoid Arthritis

The role of type I interferons (IFN-I) in rheumatoid arthritis (RA) is complex, with evidence suggesting both pathogenic and potentially protective functions. nih.govnih.gov An IFN gene signature is found in a subset of RA patients, and dysregulation of this pathway is thought to contribute to the disease's initiation or persistence. jrheum.orgresearchgate.net

Genetic variations in IFN-related genes like IRF5, STAT4, and PTPN22 are associated with the risk of developing RA. nih.gov In the synovium of RA patients, IFN-α can potentiate the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF. nih.gov

Conversely, some research points to a therapeutic potential for interferons. In vitro studies have shown that IFN-α treatment can increase the production of crucial cytokine antagonists, including interleukin-1 receptor antagonist (IL-1Ra) and soluble tumor necrosis factor receptor (sTNFR), in cells from the synovial fluid and tissue of RA patients. jrheum.org Furthermore, IFN-α treatment of RA synovial fluid cells was found to upregulate the gene expression of osteoprotegerin (OPG), an important inhibitor of bone resorption, without affecting its pro-resorptive counterpart, OPGL. jrheum.org These findings suggest a potential therapeutic role for IFN-α in arthritis by upregulating key cytokine antagonists. jrheum.org

Interferonopathies

Interferonopathies are a group of rare, inherited monogenic diseases caused by genetic mutations that lead to a chronic and excessive upregulation of the type I interferon pathway. nih.govnih.govbalkanmedicaljournal.org These disorders are characterized by autoinflammation and can present with a wide range of symptoms, including vasculitic skin changes, interstitial lung disease, and neurological impairments. nih.govbalkanmedicaljournal.org Aicardi-Goutières syndrome is a prototypic example. nih.gov

The constant overproduction of type I IFN is a central pathogenic feature, making the IFN pathway a logical therapeutic target. nih.gov Given the success of IFNAR1 blockade in the related interferon-driven disease SLE, this strategy is being applied to genetic interferonopathies. bmj.com

Anifrolumab , the monoclonal antibody that blocks the IFNAR1 receptor, is being explored as a treatment for these conditions. bmj.com By binding to IFNAR1, it disrupts the downstream signaling cascade activated by all type I interferons. bmj.com This approach holds promise for tackling these rare genetic disorders by directly targeting their core pathophysiological mechanism. bmj.com

Research Methodologies and Preclinical Development

In Vitro Studies and Cell-Based Assays

In vitro studies and cell-based assays represent the initial step in the preclinical assessment of interferon receptor agonists. These assays provide a controlled environment to dissect the molecular and cellular effects of these agents.

Gene Expression Profiling (e.g., ISG Expression)

A hallmark of interferon receptor activation is the induction of a specific set of genes known as interferon-stimulated genes (ISGs). aacrjournals.orgnih.gov Gene expression profiling is a powerful tool to confirm the mechanism of action of an agonist and to identify the downstream pathways it activates. ersnet.orgnih.gov

Techniques such as microarray analysis and RNA sequencing are used to obtain a comprehensive view of the transcriptional changes induced by the agonist. atsjournals.orgresearchgate.net A more targeted approach involves quantitative real-time PCR (RT-qPCR) to measure the expression levels of specific ISGs, such as OAS1, MX1, IFI27, and IFI44. mdpi.comatsjournals.org These genes encode proteins with direct antiviral functions or roles in modulating the immune response. researchgate.net

Studies have shown that different types of interferons can induce a hierarchy of ISG expression, with IFN-β generally being the most potent, followed by IFN-α and then IFN-λs. nih.gov The kinetics of ISG induction can also vary; for example, IFN-α stimulation can lead to an early peak in ISG expression that then declines due to negative feedback mechanisms, while IFN-β and IFN-λs can result in more sustained expression. nih.gov The expression of ISGs is considered a more sensitive indicator of IFN pathway activation than measuring the IFN cytokines themselves. ersnet.org

In the context of STING agonists, treatment of cells has been shown to increase the mRNA levels of antiviral genes like ISG15 and OAS1. mdpi.com Similarly, the small molecule idarubicin (B193468) was found to increase the expression of the antiviral gene 2',5'-oligoadenylate synthetase 1 (OAS1), an effect that was dependent on the presence of STAT1. plos.org

Table 2: Selected Interferon-Stimulated Genes (ISGs) and their Function

| Gene | Full Name | Function |

|---|---|---|

| OAS1 | 2',5'-oligoadenylate synthetase 1 | Synthesizes 2'-5'-linked oligoadenylates, which activate RNase L to degrade viral and cellular RNA. plos.orgmdpi.comatsjournals.org |

| MX1 | MX dynamin like GTPase 1 | Antiviral protein that can inhibit the replication of a broad range of RNA viruses. atsjournals.org |

| IFI27 | Interferon Alpha Inducible Protein 27 | Involved in apoptosis and has antiviral properties. atsjournals.org |

| IFI44L | Interferon Induced Protein 44 Like | Associated with antiviral responses. ersnet.org |

| RSAD2 | Radical S-Adenosyl Methionine Domain Containing 2 (Viperin) | Inhibits the replication of a wide range of viruses through various mechanisms. ersnet.org |

| ISG15 | ISG15 Ubiquitin-Like Modifier | Covalently modifies cellular and viral proteins (ISGylation), impacting their function and inhibiting viral replication. mdpi.com |

Cell Proliferation and Apoptosis Assays

Interferon receptor agonists can exert direct effects on tumor cells by inhibiting their growth and inducing programmed cell death (apoptosis). nih.govoncotarget.com Various assays are employed to quantify these antiproliferative and pro-apoptotic effects.

Cell proliferation can be measured using methods like the ³H-thymidine uptake assay, which assesses DNA synthesis, or colorimetric assays such as the MTT and CCK-8 assays, which measure metabolic activity as an indicator of cell viability. mdpi.comaacrjournals.org For instance, the combination of 9-cis-RA and IFN-α was shown to cause a more pronounced inhibition of mantle cell lymphoma cell proliferation compared to either agent alone. aacrjournals.org

Apoptosis is detected and quantified using techniques like Annexin V/propidium iodide (PI) staining followed by flow cytometry. mdpi.comaacrjournals.org Annexin V binds to phosphatidylserine, which is exposed on the outer surface of apoptotic cells, while PI is a fluorescent dye that stains the DNA of cells with a compromised membrane. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.com Studies have demonstrated that IFN-α can induce apoptosis in HeLa cervical cancer cells. mdpi.com The activation of key apoptotic proteins, such as caspases, can also be measured using fluorimetric kits. aacrjournals.orgnih.gov For example, IFN-λR1 signaling has been shown to activate caspase-3, -8, and -9. nih.gov

Table 3: In Vitro Effects of Interferon Receptor Agonists on Cell Proliferation and Apoptosis

| Agonist/Compound | Cell Line | Effect | Assay |

|---|---|---|---|

| IFN-α | HeLa (Cervical Cancer) | Inhibition of proliferation, induction of apoptosis. mdpi.com | MTT, CCK-8, Annexin V/PI staining. mdpi.com |

| 9-cis-RA and IFN-α | SP53 (Mantle Cell Lymphoma) | Inhibition of proliferation, induction of apoptosis. aacrjournals.org | ³H-thymidine uptake, Annexin V/PI staining. aacrjournals.org |

| IFN-λR1 signaling | HT29 (Colorectal Adenocarcinoma) | Induction of apoptosis, G0/G1 cell cycle arrest. nih.gov | Annexin V/PI staining, TUNEL assay. nih.gov |

| Type I IFNs (IFN-α/β) | Multiple Cancer Cell Lines | Anti-proliferative and pro-apoptotic effects. researchgate.net | Not Specified |

Immunomodulatory Effects on Isolated Immune Cells

Interferon receptor agonists can significantly modulate the function of various immune cells, which is a critical aspect of their antiviral and antitumor activity. oncotarget.comnih.gov In vitro co-culture systems are used to study these effects on isolated immune cell populations.

These studies often involve isolating specific immune cells, such as T cells, natural killer (NK) cells, and dendritic cells (DCs), from peripheral blood. frontiersin.orgfrontiersin.org The cells are then treated with the IFN receptor agonist, and various functional parameters are assessed. For example, the effect of IFN-α subtypes on the proliferation and effector functions of virus-specific CD8+ T cells has been investigated in detail. frontiersin.org It was found that certain IFN-α subtypes could suppress T cell proliferation while simultaneously enhancing their cytotoxic capabilities and cytokine production (e.g., IFN-γ, TNF-α). frontiersin.org

The activation state of immune cells can be evaluated by measuring the expression of activation markers using flow cytometry or by quantifying the secretion of cytokines and chemokines using ELISA or multiplex bead arrays. acs.orgsemanticscholar.org For example, IFN-λ has been shown to activate the JAK-STAT pathway in neutrophils, leading to the phosphorylation of STAT1. frontiersin.orgsemanticscholar.org Furthermore, STING agonists can induce the secretion of cytokines like IFN-α, IFN-β, and IL-6 from primary human nasal and bronchial tissues. acs.org

In Vivo Preclinical Models

Following promising in vitro results, interferon receptor agonists are evaluated in in vivo preclinical models to assess their efficacy and biological effects in a whole-organism context.

Mouse Models of Viral Infections and Cancer

Mouse models are the most commonly used systems for the in vivo evaluation of interferon receptor agonists due to the availability of a wide range of well-characterized strains, including genetically modified mice. oncotarget.compnas.org

In the context of viral infections, mice are infected with a specific virus, and the efficacy of the agonist is determined by measuring the reduction in viral load in various organs, improvement in survival rates, and modulation of the immune response. asm.orgpnas.org For example, while recombinant IFN-α was effective at reducing viral loads in mouse models of EMCV and lymphocytic choriomeningitis virus (LCMV) infection, recombinant IFN-λ did not show a similar effect. asm.org However, IFN-λ did reduce the hepatic viral titer of HSV-2. asm.org STING agonist treatment has also been evaluated in mouse models of viral infection, where it has been shown to trigger immune defense mechanisms. pnas.org

For cancer studies, tumor cells are implanted into mice, either subcutaneously or orthotopically, to create a tumor model. oncotarget.comresearchgate.net The antitumor efficacy of the IFN receptor agonist is then assessed by measuring tumor growth inhibition, reduction in metastasis, and increased survival. oncotarget.comspandidos-publications.com For instance, in a mouse model of pancreatic cancer, the combination of IFN-β and gemcitabine (B846) was investigated, although it did not result in a statistically significant reduction in tumor size in immune-competent mice. spandidos-publications.com In contrast, STING agonists have shown significant antitumor effects in various tumor models, an effect that is often dependent on the induction of type I interferons. pnas.org

These in vivo models also allow for the detailed analysis of the tumor microenvironment and the systemic immune response. This can include profiling the immune cells that infiltrate the tumor and examining the expression of immune-related genes within the tumor tissue. researchgate.netspandidos-publications.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 9-cis-RA |

| DMXAA |

| diABZI |

| Gemcitabine |

| Idarubicin |

| IFN-α |

| IFN-β |

| IFN-γ |

| IFN-λ |

| IFN-λ1 |

| IFN-λs |

| IL-6 |

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Species

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical tool in the preclinical development of interferon receptor agonists, enabling researchers to understand the relationship between the drug's concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics). accp1.org This approach moves beyond simple dose-response relationships to provide a more mechanistic understanding of a drug's behavior in vivo. nih.govplos.orgfrontiersin.org

In preclinical studies involving interferon receptor agonists, PK-PD models are often developed using data from animal models, such as mice. nih.govuni-heidelberg.deresearchgate.net These models typically consist of two main components: a pharmacokinetic model that describes the absorption, distribution, metabolism, and elimination (ADME) of the agonist, and a pharmacodynamic model that links the agonist's concentration to a specific biomarker response. accp1.org For instance, a two-compartment model might be used to describe the pharmacokinetics of an agonist, while a sigmoid Emax model can describe the dose-dependent induction of a biomarker like interferon-alpha (IFN-α). nih.gov

A key application of PK-PD modeling is to simulate the time course of the biological response to different dosing regimens. accp1.org For example, in studies with a Toll-like receptor 7 (TLR-7) agonist, which induces the production of IFN-α, PK-PD modeling was used to describe the rapid rise and fall of plasma IFN-α concentrations following oral administration in mice. nih.gov The model helped estimate key parameters such as the degradation rate of IFN-α and the maximum production velocity. nih.gov Such models can facilitate the identification of drug characteristics necessary for a successful therapeutic outcome and can help in the rational selection of doses and schedules for clinical trials. nih.govacs.org

Furthermore, multi-scale PK-PD models, which integrate whole-body physiologically-based pharmacokinetic (PBPK) models with intracellular signaling models, offer a more comprehensive understanding. plos.orguni-heidelberg.de These models can predict the drug concentration at the target site (e.g., the liver) and link it to the downstream cellular responses, such as the expression of interferon-stimulated genes (ISGs). uni-heidelberg.deresearchgate.net By comparing in vivo predictions with in vitro data, these models have highlighted that intracellular responses under physiological conditions can be significantly different from those observed in cell cultures. plos.org This quantitative approach supports the translation of preclinical findings to human studies. uni-heidelberg.deresearchgate.net

Biomarker Identification and Validation in Preclinical Settings

In the preclinical development of interferon receptor agonists, the identification and validation of biomarkers are essential for demonstrating proof-of-concept, understanding the mechanism of action, and predicting clinical efficacy. murdoch.edu.aumdpi.com Biomarkers serve as measurable indicators of a biological response to the agonist. murdoch.edu.au Preclinical animal models are instrumental in this process, allowing for the investigation of cause-and-effect relationships and the characterization of immunological signatures associated with agonist activity. murdoch.edu.aunih.gov

A primary and direct biomarker for interferon receptor activation is the induction of interferons themselves, such as IFN-α or IFN-β, which can be measured in plasma or serum. nih.govsnmjournals.org For example, following the administration of a systemic STING (stimulator of interferon genes) agonist in preclinical models, a rapid increase in serum IFN-β levels was observed. snmjournals.org

Downstream of interferon signaling, a host of interferon-stimulated genes (ISGs) are upregulated, and these serve as robust pharmacodynamic biomarkers. mdpi.com The expression of specific ISGs can be measured at the transcript (mRNA) or protein level in various tissues or peripheral blood cells. mdpi.commdpi.com Commonly used ISG biomarkers in preclinical studies include:

Mx proteins (e.g., Mx1, Mx2): These are well-established markers of type I interferon activity. uni-heidelberg.debiorxiv.org

IFI27 (Interferon alpha-inducible protein 27): This has been identified as a strong single-gene biomarker to differentiate viral from bacterial infections, driven by interferon pathway activation. mdpi.com

IFI44L (Interferon-induced protein 44-like): This gene is upregulated in response to viral infections and has been proposed as a diagnostic biomarker. mdpi.commdpi.com

CXCL10 (IP-10): This chemokine is induced by both type I and type II interferons and plays a role in recruiting immune cells. mdpi.com

CD274 (PD-L1): Increased levels of CD274 transcripts have been correlated with improved clinical response in a mouse model of multiple sclerosis treated with an interferon superagonist, suggesting its potential as a predictive biomarker. nih.gov

Beyond gene expression, functional and metabolic changes can also serve as biomarkers. For instance, ¹⁸F-FDG PET imaging has been used to visualize increased glucose uptake in the spleen of mice treated with a STING agonist, indicating metabolic activation of immune cells in secondary lymphoid tissues. snmjournals.org This provides spatial and temporal information about the immune response that complements serum biomarker measurements. snmjournals.org The validation of these biomarkers in preclinical models, by correlating them with therapeutic outcomes, is a crucial step before they can be considered for use in clinical trials to monitor treatment response and guide patient selection. murdoch.edu.auoup.comjrheum.org

Structural Biology and Rational Design of Agonists

Computational Approaches (e.g., In Silico Screening, De Novo Design)

Computational methods have become indispensable tools in the rational design and discovery of novel interferon receptor agonists. nih.govacs.org These in silico approaches accelerate the identification of promising lead compounds and provide a framework for understanding the molecular interactions that govern agonist activity, ultimately reducing the time and cost of preclinical development. acs.orgresearchgate.netplos.org

In Silico Screening: This technique involves computationally searching large libraries of small molecules to identify those that are likely to bind to and activate the target receptor. acs.orgnih.gov For the type I interferon receptor (IFNAR), in silico screening strategies have been employed to find small molecule mimetics. acs.orgresearchgate.net The process often starts with the three-dimensional structure of the interferon-receptor complex. researchgate.net Key structural features of the natural ligand's receptor-binding domains are used as templates to screen for non-peptidic compounds that can mimic these interactions. acs.orgresearchgate.net For instance, researchers have used the structural features of interferon receptor recognition peptides (IRRPs) to guide the search for small molecules that mimic their surface characteristics, leading to the identification of potential agonists with antiviral activity. acs.orgresearchgate.net

De Novo Design: This computational approach aims to design entirely new molecules or proteins with desired properties. nih.gov In the context of interferon receptor agonists, de novo design can be used to create novel cytokines or peptide mimetics. nih.govbiorxiv.org This can involve rearranging existing protein structures or designing new scaffolds that selectively engage the target receptors. nih.gov One successful example is the creation of Neo-2/15, a de novo cytokine designed computationally, which demonstrates the potential of these methods to generate novel therapeutics. nih.gov Computational tools like PROSS and FireProt have also been successful in cytokine engineering and design. nih.gov By combining structure prediction and modeling, scientists can design agonists with tailored specificities and functionalities. nih.govmdpi.com

These computational strategies are often followed by experimental validation. plos.org For example, after identifying potential STING agonist candidates from a database using structure-based screening and molecular docking, their binding affinity and the stability of the ligand-receptor complex are further analyzed using molecular dynamics simulations before being tested in animal experiments. plos.org The integration of these computational methods provides a powerful platform for the rational design of next-generation interferon receptor agonists. chimia.ch

Protein Engineering for Enhanced Potency and Reduced Toxicity

Protein engineering plays a pivotal role in optimizing interferon-based therapeutics, aiming to enhance their potency and clinical utility while minimizing undesirable side effects. nih.govfrontiersin.org By modifying the structure of interferons or their receptor-binding domains, researchers can fine-tune their biological activities. nih.govosti.gov

A key strategy involves enhancing the binding affinity of an interferon for its receptor, which often correlates with increased biological potency. frontiersin.org For example, an IFNα2 variant was engineered to have a higher binding affinity for the IFNAR1 receptor subunit, mimicking the properties of the more potent IFNβ. frontiersin.org This modification resulted in a significant increase in its antiproliferative activity. frontiersin.org Similarly, an interferon superagonist, YNSα8, was created based on a low-affinity IFNα backbone but was modified to exhibit higher receptor affinity than IFNβ. nih.gov

Furthermore, protein engineering can be used to alter the geometry of the receptor-ligand complex to optimize signaling. biorxiv.orgbiorxiv.org For type III interferons, which are naturally less potent than type I interferons, engineering the IFNλR1 receptor to create a more optimal alignment of the associated JAK kinases was shown to significantly enhance signaling and antiviral activity. biorxiv.orgbiorxiv.org This demonstrates that beyond just binding affinity, the precise structural arrangement of the signaling complex is a critical determinant of potency that can be manipulated through protein engineering. biorxiv.orgbiorxiv.org These engineered enhancements can lead to more effective therapeutics with improved safety profiles. nih.gov

Development of Biased Agonists

The development of biased agonists represents a sophisticated strategy in the design of interferon-based therapeutics, aiming to decouple the pleiotropic effects of natural interferons. osti.govosti.gov Interferons like IFN-γ trigger a wide array of cellular responses, some of which are therapeutically beneficial (e.g., immunostimulatory) while others can be detrimental (e.g., immunosuppressive or toxic). osti.govnih.gov Biased agonists are engineered molecules that selectively activate a subset of the downstream signaling pathways normally triggered by the natural ligand, thus offering a more targeted therapeutic effect. nih.govosti.gov